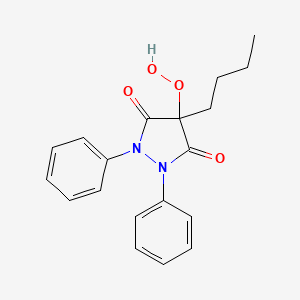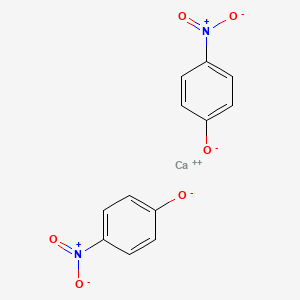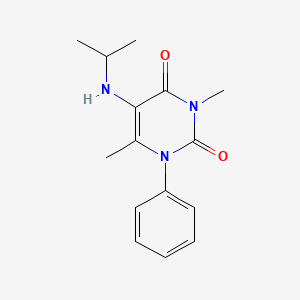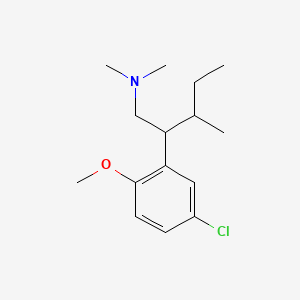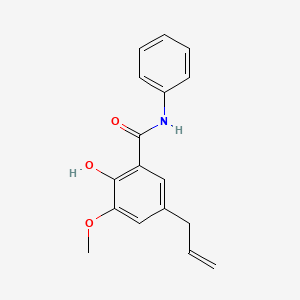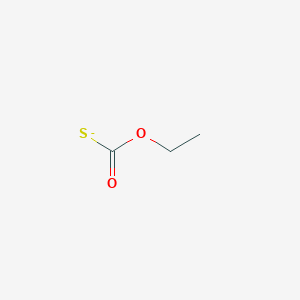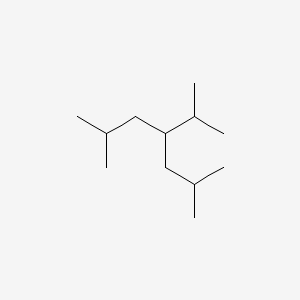
2,6-Dimethyl-4-(propan-2-yl)heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethyl-4-(propan-2-yl)heptane is an organic compound with the molecular formula C12H26. It is a branched alkane, which means it consists of carbon and hydrogen atoms arranged in a specific branched structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-(propan-2-yl)heptane typically involves the alkylation of heptane derivatives. One common method is the Friedel-Crafts alkylation, where heptane is reacted with isopropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures around 0-5°C to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through catalytic cracking of petroleum fractions. This process involves breaking down larger hydrocarbon molecules into smaller ones using a catalyst at high temperatures. The resulting mixture is then separated and purified to obtain the desired compound .
化学反応の分析
Types of Reactions
2,6-Dimethyl-4-(propan-2-yl)heptane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids, depending on the reaction conditions.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), are common.
Cracking: Under high temperatures and pressures, it can be broken down into smaller hydrocarbons.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Substitution: Halogenation typically uses chlorine (Cl2) or bromine (Br2) in the presence of light or a radical initiator.
Cracking: High temperatures (500-700°C) and catalysts like zeolites are used.
Major Products
Oxidation: Alcohols, ketones, and carboxylic acids.
Substitution: Halogenated alkanes.
Cracking: Smaller alkanes and alkenes
科学的研究の応用
2,6-Dimethyl-4-(propan-2-yl)heptane has several applications in scientific research:
Chemistry: Used as a reference compound in studies of hydrocarbon behavior and reactions.
Biology: Investigated for its potential effects on biological membranes and lipid interactions.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes
作用機序
The mechanism of action of 2,6-Dimethyl-4-(propan-2-yl)heptane involves its interaction with molecular targets through hydrophobic interactions. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in studies of membrane dynamics and drug delivery systems .
類似化合物との比較
Similar Compounds
2,4-Dimethylheptane: Another branched alkane with similar properties but different branching positions.
2,3-Dimethylbutane: A smaller branched alkane with fewer carbon atoms.
2,2-Dimethylpropane: A highly branched alkane with a compact structure.
Uniqueness
2,6-Dimethyl-4-(propan-2-yl)heptane is unique due to its specific branching pattern, which affects its physical and chemical properties. Its structure provides a balance between hydrophobicity and molecular size, making it suitable for various applications in research and industry .
特性
CAS番号 |
35866-89-8 |
|---|---|
分子式 |
C12H26 |
分子量 |
170.33 g/mol |
IUPAC名 |
2,6-dimethyl-4-propan-2-ylheptane |
InChI |
InChI=1S/C12H26/c1-9(2)7-12(11(5)6)8-10(3)4/h9-12H,7-8H2,1-6H3 |
InChIキー |
BIBHNAJLMRUJLS-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(CC(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14687590.png)
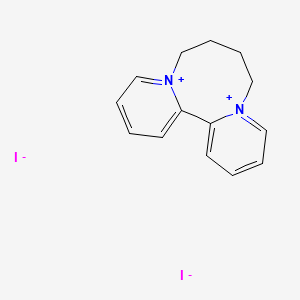

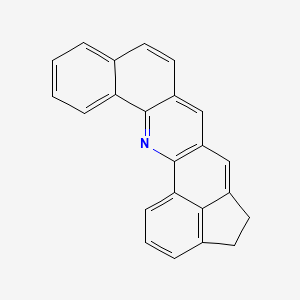
![Benzenamine, 4-methoxy-N-[1-(2-naphthalenyl)ethylidene]-](/img/structure/B14687627.png)
